Diethylphosphine
Overview
Description
Diethylphosphine is an organophosphorus compound with the chemical formula ( \text{C}4\text{H}{11}\text{P} ). It is a colorless liquid that is highly flammable and has a pungent odor. This compound is primarily used as a ligand in various chemical reactions, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with diethylmagnesium: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + 3 \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of this compound oxide using lithium aluminum hydride: [ \text{(C}_2\text{H}_5)_2\text{P(O)H} + \text{LiAlH}_4 \rightarrow \text{(C}_2\text{H}_5)_2\text{P} + \text{LiAlO}_2 + 2 \text{H}_2 ]
Chemical Reactions Analysis
Types of Reactions: Diethylphosphine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in substitution reactions, particularly in the formation of phosphine ligands for metal complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Substitution: Halides and metal salts are often used in these reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various phosphine-metal complexes.
Scientific Research Applications
Diethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science.
Biology: this compound derivatives are studied for their potential use in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing into the use of this compound compounds in drug development, particularly for their potential anti-cancer properties.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which diethylphosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, forming stable complexes that can alter the reactivity of the metal. This coordination can affect various molecular targets and pathways, particularly in catalytic processes.
Comparison with Similar Compounds
Triethylphosphine: Similar in structure but with three ethyl groups instead of two.
Diethylphosphite: Contains an additional oxygen atom, making it more reactive in certain conditions.
Uniqueness: Diethylphosphine is unique due to its specific reactivity and stability as a ligand. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and material science.
Properties
IUPAC Name |
diethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11P/c1-3-5-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJVOCVAZHETD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCPCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211764 | |
Record name | Phosphine, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-49-6 | |
Record name | Phosphine, diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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